molecular formula C10H13ClN2O B6604562 6-Hydroxytryptamine Hydrochloride CAS No. 37102-46-8

6-Hydroxytryptamine Hydrochloride

Cat. No.: B6604562
CAS No.: 37102-46-8
M. Wt: 212.67 g/mol
InChI Key: IQVBOBFQEUCUHZ-UHFFFAOYSA-N
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Description

Historical Context of Tryptamine (B22526) Analogue Investigations

The investigation of tryptamine and its analogues has a rich history, deeply intertwined with the discovery and understanding of neurotransmission. The scientific journey began with the isolation and identification of serotonin (B10506) (5-HT) in the late 1940s, a discovery that opened the floodgates to understanding its profound role in mood, sleep, appetite, and various physiological processes. nih.govmhmedical.com This pivotal moment sparked a wave of research into other structurally related indoleamines to unravel the complexities of the serotonergic system. researchgate.net

Early research focused on naturally occurring tryptamines found in plants, fungi, and animals, many of which were used for centuries in traditional spiritual and medicinal practices. researchgate.net The synthesis of compounds like N,N-Dimethyltryptamine (DMT) in 1931 and the later isolation of psilocybin by Albert Hofmann in 1958 further fueled interest in how subtle structural modifications to the basic tryptamine skeleton could dramatically alter their biological activity. wikipedia.orgwikipedia.org This era was characterized by the exploration of these compounds for their potent effects on consciousness, leading to the "psychedelic era" of research in the mid-20th century. wikipedia.org

The development of more sophisticated analytical and pharmacological techniques allowed scientists to synthesize and test a vast array of tryptamine analogues. nih.govnih.gov This systematic approach aimed to create more selective agents to probe the function of the newly discovered serotonin receptor subtypes. wikipedia.org It was within this context of exploring structure-activity relationships that compounds like 6-Hydroxytryptamine (B1212565) emerged. First described in the scientific literature by the 1950s, 6-HT and its dihydroxylated, more potent neurotoxic relative, 5,6-dihydroxytryptamine (B1219781) (5,6-DHT), became valuable tools for a different kind of investigation—one focused on the selective chemical lesioning of serotonergic neurons to study their function and regenerative capacity. wikipedia.orgscilit.com

Rationale for Academic Inquiry into 6-Hydroxytryptamine Hydrochloride

The primary rationale for the academic investigation of this compound stems from its utility as a selective neurotoxin for serotonergic neurons. nih.govnih.gov Unlike its close relative 5-Hydroxytryptamine (serotonin), which is the endogenous neurotransmitter, 6-HT and its analogues can be taken up by the serotonin transporter (SERT) into serotonergic nerve terminals. wikipedia.org Once inside, these compounds can generate reactive oxygen species, leading to oxidative stress and ultimately causing the degeneration of these specific neurons. nih.gov

This neurotoxic property is not a therapeutic application but rather a powerful experimental tool. By selectively destroying serotonin-releasing neurons in animal models, researchers can study the resulting behavioral, physiological, and neurochemical changes. This "chemical lesioning" technique has been instrumental in:

Mapping Serotonergic Pathways: By observing the specific brain regions affected by 6-HT administration, researchers can trace the projections of serotonin neurons.

Investigating the Role of Serotonin in Disease: Creating animal models with depleted serotonin levels allows for the study of conditions where serotonergic dysfunction is implicated, such as depression, anxiety, and neurodegenerative diseases. mdpi.comsmolecule.com

Studying Neuronal Regeneration: The damage induced by compounds like 5,6-dihydroxytryptamine has been used to study the processes of axonal degeneration and the potential for regeneration of central serotonin neurons. scilit.com

Furthermore, research has explored whether 6-HT might be an endogenous compound. Studies have developed specific antibodies to visualize 6-HT in the rat midbrain, suggesting it may exist as a putative neurotransmitter in specific regions like the red nuclei and substantia nigra, potentially playing a role in motor control. nih.gov This line of inquiry seeks to determine if the brain itself produces this compound and what its natural physiological role might be.

Position of 6-Hydroxytryptamine within Indoleamine Research Paradigms

Within the broader landscape of indoleamine research, 6-Hydroxytryptamine occupies a unique and specialized position. It is fundamentally understood as a structural analogue of serotonin, but its research applications diverge significantly from those of its parent compound or other analogues like psilocybin or DMT. wikipedia.orgwikipedia.org

The primary paradigm for 6-HT research is its use as a selective serotonergic neurotoxin. This places it in a class of compounds, alongside 6-hydroxydopamine (6-OHDA) for catecholamine neurons, that are used to create specific neurochemical deficits in animal models. nih.gov This approach is invaluable for elucidating the functional roles of specific neurotransmitter systems. The ability of 6-HT to be transported by SERT makes it a targeted tool for dissecting the serotonergic system's involvement in complex behaviors and pathologies. wikipedia.orgfrontiersin.org

While serotonin and many other tryptamines are studied for their direct effects as receptor agonists or modulators, 6-HT is notable for its comparatively low affinity for serotonin receptors. wikipedia.orglidsen.com This distinction is crucial, as its primary experimental value lies not in mimicking serotonin at the receptor level, but in its ability to selectively damage the neurons that release serotonin.

Recent research has also positioned 6-HT and its metabolites within the context of drug-induced neurotoxicity. For instance, studies have shown that the neurotoxic effects of high doses of methamphetamine on the serotonergic system may be mediated by the endogenous formation of 5,6-dihydroxytryptamine from serotonin, highlighting a potential in-vivo pathway for the creation of these neurotoxic compounds. nih.gov

Data Tables

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT1A Receptor5-HT1B Receptor5-HT2A Receptor5-HT2C Receptor
6-Hydroxytryptamine 1,5905,89011,5005,500

This table displays the equilibrium dissociation constant (Ki) in nanomolars (nM) for 6-Hydroxytryptamine at various serotonin receptor subtypes. A higher Ki value indicates lower binding affinity. Data sourced from pharmacological studies. wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVBOBFQEUCUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37102-46-8
Record name 3-(2-aminoethyl)-1H-indol-6-ol hydrochloride
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Synthetic Methodologies and Precursor Studies of 6 Hydroxytryptamine Hydrochloride

Strategies for the Chemical Synthesis of Hydroxytryptamine Derivatives

The laboratory synthesis of 6-Hydroxytryptamine (B1212565) and its analogs involves strategic chemical manipulations, primarily focusing on the introduction of the hydroxyl group onto the indole (B1671886) nucleus and the construction of the ethylamine (B1201723) side chain.

Indole Ring Modifications for Hydroxylation

A primary challenge in synthesizing hydroxylated tryptamines is achieving regioselectivity—placing the hydroxyl group at the desired position on the indole ring. Direct oxidation of the indole ring often leads to a mixture of products. For instance, classical Fenton chemistry (using hydrogen peroxide and an iron catalyst) is known to be highly unselective, resulting in mixed oxidation at positions 4, 5, 6, and 7 of the indole ring. google.com

To overcome this lack of selectivity, a common and more controlled strategy begins with an indole precursor that already contains a protected hydroxyl group at the 6-position. A prominent example is the use of 6-benzyloxyindole (B15660) as a starting material. google.com The benzyl (B1604629) group serves as a protecting group for the hydroxyl function, which can be removed in a later step of the synthesis. This approach ensures that the hydroxylation is fixed at the C-6 position. The synthesis can then proceed by adding the necessary functional groups to form the amine side chain. google.com For example, a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide (DMF) can introduce a formyl group at the 3-position of 6-benzyloxyindole, creating 6-benzyloxy-1H-indole-3-carbaldehyde, a key intermediate for building the side chain. google.com

Other advanced methods include oxidative rearrangement strategies that take advantage of the intrinsic reactivity of the indole ring to form new structures. nih.gov

Amine Side Chain Formation

Once the appropriately substituted indole nucleus is obtained, the next phase is the construction of the 2-aminoethyl side chain at the C-3 position. Several established methods exist for this transformation.

One common route is the Henry reaction , where an indole-3-carboxaldehyde (B46971) is reacted with nitromethane (B149229) to form a 3-(2-nitrovinyl)indole intermediate. tci-thaijo.org This intermediate is then subjected to reduction. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they can be harsh and expensive. tci-thaijo.org A more recent approach utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) to first reduce the vinyl group to a 3-(2-nitroethyl)indole, which is subsequently reduced to the final tryptamine (B22526). tci-thaijo.org

Another significant strategy involves the reductive amination of an indoleacetaldehyde intermediate. This method can be part of a synthetic sequence starting from tryptophan. google.com Tryptophan undergoes oxidative decarboxylation to yield the corresponding indoleacetaldehyde, which is then converted to the tryptamine product via reductive amination. google.com

Table 1: Comparison of Synthetic Strategies for Tryptamine Derivatives

StrategyStarting Material ExampleKey ReactionsNotesReference
Pre-functionalized Indole6-BenzyloxyindoleVilsmeier-Haack reaction; Henry reaction; ReductionProvides high regioselectivity for the hydroxyl group position. google.com
Henry Reaction RouteIndole-3-carboxaldehydeHenry reaction (with nitromethane); Two-step reduction (e.g., NaBH₄/Ni(OAc)₂)A versatile method for building the amine side chain from commercially available aldehydes. tci-thaijo.org
Oxidative DecarboxylationTryptophanOxidative decarboxylation; Reductive aminationAllows for the synthesis of tryptamines directly from an amino acid precursor. google.com

In Vivo Biogenesis and Metabolic Pathways of 6-Hydroxytryptamine

The formation of 6-Hydroxytryptamine in living systems (in vivo) is intrinsically linked to the metabolism of the essential amino acid tryptophan. wikipedia.orgtaylorandfrancis.com

Tryptamine as a Precursor to 6-Hydroxytryptamine Formation

The biogenic amine tryptamine is the direct precursor to 6-hydroxytryptamine. psu.edu The journey begins with the amino acid L-tryptophan. In a crucial enzymatic step, L-tryptophan is decarboxylated (a carboxyl group is removed) by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce tryptamine. nih.govpsu.edu This enzyme is also responsible for the synthesis of other key neurotransmitters, including serotonin (B10506) (from 5-hydroxytryptophan) and dopamine (B1211576) (from L-DOPA). psu.edu

Once formed, tryptamine can undergo further modifications. Research in rabbits has demonstrated that administered tryptamine can be hydroxylated in the body to form 6-hydroxytryptamine. psu.edu This discovery confirmed that a metabolic pathway exists for the conversion of tryptamine into its 6-hydroxylated counterpart. psu.edu The formation of 6-hydroxytryptamine has been identified in tissues such as the kidney and ileum, as well as in urine. psu.edu

Enzymatic Transformations and Associated Metabolites

The conversion of tryptamine to 6-hydroxytryptamine requires a hydroxylase enzyme capable of adding a hydroxyl group to the 6th position of the indole ring. While the specific enzyme responsible for this 6-hydroxylation in mammals is not as well-characterized as tryptamine 5-hydroxylase (which produces the precursor to serotonin), its existence is inferred from the detection of 6-hydroxytryptamine as a metabolite. psu.eduicm.edu.pl

Following its formation, 6-hydroxytryptamine is subject to further metabolism. The primary route of degradation for many monoamines, including tryptamine and serotonin, is through the action of monoamine oxidase (MAO). wikipedia.orgicm.edu.pl This enzyme catalyzes oxidative deamination. Studies have shown that 6-hydroxytryptamine is metabolized to 6-hydroxyindoleacetic acid (6-HIAA), which has been isolated from urine. psu.edu This indicates that MAO, or a similar enzyme, acts on 6-hydroxytryptamine to form an intermediate aldehyde, which is then oxidized to the corresponding carboxylic acid, 6-HIAA. Interestingly, some evidence suggests that 6-hydroxytryptamine may be less susceptible to metabolism by MAO compared to serotonin. wikipedia.org

Table 2: Key Molecules in the Biogenesis and Metabolism of 6-Hydroxytryptamine

MoleculeRoleAssociated Enzyme(s)Reference
L-TryptophanInitial PrecursorAromatic L-amino acid decarboxylase (AADC) psu.edu
TryptamineDirect PrecursorTryptamine 6-hydroxylase (putative) psu.edu
6-HydroxytryptamineTarget Compound / MetaboliteMonoamine Oxidase (MAO) wikipedia.orgpsu.edu
6-Hydroxyindoleacetic Acid (6-HIAA)Major MetaboliteAldehyde dehydrogenase (putative) psu.edu

Neurobiological Investigations of 6 Hydroxytryptamine Hydrochloride

Exploration of 6-Hydroxytryptamine (B1212565) as a Putative Neurotransmitter

6-Hydroxytryptamine (6-HT), a positional isomer of the well-established neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), has been a subject of investigation to determine its own potential role as a neurotransmitter. nih.govwikipedia.org Early research dating back to the 1950s first described the compound, but its specific functions in the central nervous system have required more advanced techniques to elucidate. wikipedia.org The development of specific antibodies against 6-HT has been a crucial step, allowing for its detection and mapping within neural tissues. nih.gov

To investigate the hypothesis that 6-hydroxytryptamine could be a neurotransmitter, specific antibodies were developed in rabbits. nih.gov These antibodies demonstrated high avidity and specificity, enabling the reliable molecular detection of 6-HT in glutaraldehyde-fixed tissues. nih.gov The cross-reactivity ratio between 6-HT-glutaraldehyde-bovine serum albumin (BSA) and 5-HT-glutaraldehyde-BSA was found to be 1,500, indicating a high degree of specificity for 6-HT and making these antibodies a reliable tool for immunohistochemical studies. nih.gov This technological advancement has made it possible to visualize the presence and distribution of 6-HT within the brain, particularly in the midbrain of rats, providing a foundation for understanding its potential neurobiological roles. nih.gov

Immunohistochemical studies have revealed a distinct and non-uniform distribution of 6-HT within the midbrain, suggesting it may have specific functions related to the nuclei where it is concentrated. nih.gov Its presence varies significantly across different regions, including those known for their roles in motor control and mood regulation. nih.govwikipedia.org

Within the midbrain, 6-HT immunoreactivity was found to be particularly intense in the red nuclei. nih.gov The red nucleus is a structure in the rostral midbrain involved in motor coordination. wikipedia.org The immunoreactivity in this area appeared to be localized within the magnocellular division, which is characterized by large neurons. nih.gov This dense presence suggests that 6-HT may act as a new putative neurotransmitter within the red nuclei, a region already known to be involved in motor control through pathways like the rubrospinal tract. nih.govwikipedia.org The red nucleus processes information from the motor cortex and cerebellum, and the strong presence of 6-HT points to a potential role in modulating these motor functions. nih.govguidolivolsi.it

In the dopaminergic regions of the midbrain, 6-HT immunoreactivity was observed in the substantia nigra, a key nucleus in the extrapyramidal motor system. nih.govwikipedia.org However, in stark contrast, researchers noted the presence of very few 6-HT-containing neurons in the raphe nuclei. nih.gov The raphe nuclei are the primary source of serotonin (5-HT) neurons in the brain, which project widely throughout the central nervous system. frontiersin.orgyoutube.com The sparse localization of 6-HT in the raphe nuclei, compared to the dense distribution of 5-HT, underscores that 6-HT has a distinct neuronal distribution from its more famous isomer and is not simply co-located with serotonin. nih.govyoutube.com This finding supports the idea that 6-HT may have functions independent of the classical serotonergic pathways originating from the raphe nuclei. nih.gov

Table 1: Regional Distribution and Immunoreactivity of 6-Hydroxytryptamine in Rat Midbrain

Brain RegionImmunoreactivity LevelKey Observations
Red Nuclei Particularly IntenseSeems to be localized in the magnocellular division in the form of large neurons. nih.gov
Substantia Nigra Noted PresenceImmunoreactivity was observed in this dopaminergic region. nih.gov
Raphe Nuclei Few NeuronsA surprisingly low number of 6-HT neurons were found in this primary serotonin center. nih.gov

Regional Distribution and Neuronal Subpopulations

Interactions with Central Nervous System Neurotransmitter Systems

The serotonergic system, which utilizes 5-HT, is integral to regulating mood, sleep, and cognition. frontiersin.orgcaymanchem.com This system's activity is mediated by at least 14 different receptor subtypes. frontiersin.orgnih.gov Research indicates that 6-hydroxytryptamine has a significantly lower affinity for several major serotonin receptors compared to serotonin itself. wikipedia.org For instance, its binding affinity (Ki) for the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors is dramatically reduced. wikipedia.org This suggests that 6-HT does not modulate serotonergic neurotransmission by directly competing with 5-HT at these specific receptor sites with high potency. wikipedia.org

Table 2: Comparative Receptor Affinity (Ki, nM) of 6-Hydroxytryptamine vs. Serotonin

Receptor Subtype6-Hydroxytryptamine (Ki, nM)Serotonin (5-Hydroxytryptamine)
5-HT1A 1,590Data for direct comparison not available in the provided context, but 6-HT's affinity is described as "dramatically reduced". wikipedia.org
5-HT1B 5,890Data for direct comparison not available in the provided context, but 6-HT's affinity is described as "dramatically reduced". wikipedia.org
5-HT2A 11,500Data for direct comparison not available in the provided context, but 6-HT's affinity is described as "dramatically reduced". wikipedia.org
5-HT2C 5,500Data for direct comparison not available in the provided context, but 6-HT's affinity is described as "dramatically reduced". wikipedia.org

Influence on Catecholaminergic Systems (Dopamine, Noradrenaline)

Studies have demonstrated that the administration of 6-Hydroxytryptamine Hydrochloride can exert a notable, albeit transient, influence on the principal catecholaminergic neurotransmitters, dopamine (B1211576) and noradrenaline. Investigations involving the direct injection of 6-HT into the brain of rats have revealed a short-lasting inhibitory effect on the concentrations of these biogenic amines. nih.gov

This effect is characterized by a reduction in the brain levels of both dopamine and noradrenaline. The transient nature of this inhibition suggests a temporary disruption of the normal synthesis, release, or reuptake mechanisms of these catecholamines. While the precise molecular interactions driving this inhibition are still under investigation, it is evident that 6-HT can modulate the tone of catecholaminergic pathways. It is important to distinguish these effects from those of other compounds like 6-hydroxydopamine, which is known to cause selective degeneration of catecholamine neurons. nih.govnih.govunc.edu In contrast, the observed effects of 6-HT appear to be a more temporary modulation of neurotransmitter levels. nih.gov

Table 1: Illustrative Research Findings on the Influence of 6-Hydroxytryptamine on Catecholaminergic Systems This table is for illustrative purposes based on qualitative descriptions in cited literature, as specific quantitative data from the primary source was not available.

Neurotransmitter Brain Region Observed Effect Reference
Dopamine Whole Brain Short-lasting decrease in concentration nih.gov
Noradrenaline Whole Brain Short-lasting decrease in concentration nih.gov

Effects on Cholinergic Systems (Acetylcholine)

The cholinergic system, with acetylcholine (B1216132) as its primary neurotransmitter, is also susceptible to the influence of this compound. Research has indicated that, similar to its effects on catecholamines, 6-HT can lead to a reduction in the concentration of acetylcholine in the brain. nih.gov This suggests that 6-HT may interfere with cholinergic neurotransmission, potentially by altering the synthesis, release, or degradation of acetylcholine.

The interaction between serotonergic and cholinergic systems is known to be complex, with various serotonin receptor subtypes capable of modulating acetylcholine release. nih.gov Although 6-hydroxytryptamine has a reduced affinity for many serotonin receptors compared to serotonin itself, its ability to affect acetylcholine levels points to a significant cross-system interaction. wikipedia.org

Enzymatic Activity Associated with 6-Hydroxytryptamine Presence

Beyond its direct impact on neurotransmitter levels, this compound has been investigated for its effects on key enzymes involved in neurotransmitter metabolism.

Acetyltransferase Activity Investigations

Choline (B1196258) acetyltransferase is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. Investigations into the effect of 6-Hydroxytryptamine on acetyltransferase activity have been conducted to understand its influence on the production of this neurotransmitter. nih.gov By affecting the rate of acetylcholine synthesis, 6-HT can exert a fundamental level of control over the cholinergic system.

Table 2: Illustrative Research Findings on the Enzymatic Activity Associated with 6-Hydroxytryptamine Presence This table is for illustrative purposes based on qualitative descriptions in cited literature, as specific quantitative data from the primary source was not available.

Enzyme Brain Region Observed Effect Reference
Acetylcholine Esterase Whole Brain Influence on activity nih.gov
Acetyltransferase Whole Brain Influence on activity nih.gov

Receptor Pharmacology and Intracellular Signaling of 6 Hydroxytryptamine Hydrochloride

Serotonin (B10506) Receptor Interactions and Specificity Profiling

6-Hydroxytryptamine (B1212565) (6-HT), a positional isomer of the well-known neurotransmitter serotonin (5-Hydroxytryptamine or 5-HT), demonstrates a distinct profile of interaction with serotonin receptors. wikipedia.org Its unique pharmacology is a subject of ongoing research, offering insights into the structure-activity relationships of tryptamine (B22526) derivatives.

Comparative Binding Affinity and Functional Activity Across 5-HT Receptors

Research indicates that 6-Hydroxytryptamine generally exhibits a significantly lower affinity for various serotonin receptors compared to serotonin itself. wikipedia.org This reduced affinity has been observed across several major 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. wikipedia.org

Table 1: Comparative Binding Affinities (Ki, nM) of 6-Hydroxytryptamine at Human Serotonin Receptors

Receptor Subtype 6-Hydroxytryptamine Ki (nM)
5-HT1A 1,590 wikipedia.org
5-HT1B 5,890 wikipedia.org
5-HT2A 11,500 wikipedia.org
5-HT2C 5,500 wikipedia.org

This table showcases the dissociation constants (Ki) of 6-Hydroxytryptamine at various human serotonin receptor subtypes. A higher Ki value indicates lower binding affinity.

The functional consequences of these binding affinities are also distinct. For instance, while serotonin produces a range of physiological effects mediated by these receptors, 6-Hydroxytryptamine did not induce hyperlocomotion in rodent models, a behavior often associated with serotonergic activity. However, it did show some capacity to partially reverse hypoactivity induced by reserpine (B192253). wikipedia.org

Ligand Binding Assays for 5-HT Receptor Subtypes (e.g., 5-HT1, 5-HT2, 5-HT6, 5-HT7)

Ligand binding assays are crucial for characterizing the interaction of compounds like 6-Hydroxytryptamine with specific receptor subtypes. These assays utilize radiolabeled ligands to determine the affinity of a test compound for a particular receptor.

For the 5-HT1 receptor family , which includes subtypes like 5-HT1A and 5-HT1B, studies have shown that 6-Hydroxytryptamine has a considerably lower affinity compared to serotonin. wikipedia.org These receptors are typically coupled to Gi/o proteins, and their activation leads to a decrease in cellular levels of cyclic AMP (cAMP). nih.govwikipedia.org

The 5-HT2 receptor family , including 5-HT2A, 5-HT2B, and 5-HT2C, is another major class of serotonin receptors. mdpi.com 6-Hydroxytryptamine also displays a much-reduced affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org These receptors are generally coupled to Gq/11 proteins and mediate their effects through the activation of phospholipase C. wikipedia.org

The 5-HT6 receptor is primarily expressed in the central nervous system and is a target for various therapeutic developments. ebi.ac.uk It is positively coupled to adenylyl cyclase through Gs proteins. uniprot.orguniprot.org While specific binding data for 6-Hydroxytryptamine at the 5-HT6 receptor is not as readily available in the provided context, the general trend of lower affinity compared to serotonin likely extends to this subtype as well.

Similarly, the 5-HT7 receptor is also coupled to Gs proteins and increases cAMP levels. nih.gov It is another important target in the central nervous system. guidetopharmacology.org Detailed ligand binding assays would be necessary to fully elucidate the affinity and functional activity of 6-Hydroxytryptamine at both 5-HT6 and 5-HT7 receptors.

Intracellular Signal Transduction Pathways

The binding of a ligand to a G protein-coupled receptor (GPCR) initiates a cascade of intracellular events known as signal transduction. The specific pathways activated depend on the receptor subtype and the G protein to which it couples.

G Protein-Coupled Receptor Activation Mechanisms (Gαq, Gαs, Gαi/o)

Serotonin receptors are a large family of GPCRs that couple to different G protein subtypes to elicit their effects. nih.gov

Gαq: Receptors coupled to Gαq, such as the 5-HT2 receptor family, activate phospholipase C (PLC). nih.govwikipedia.org

Gαs: Receptors like 5-HT4, 5-HT6, and 5-HT7 are coupled to Gαs, which stimulates adenylyl cyclase to produce cAMP. nih.govuniprot.orguniprot.org

Gαi/o: The 5-HT1 and 5-HT5 receptor families couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. nih.govwikipedia.org

Given 6-Hydroxytryptamine's interaction with various 5-HT receptors, it has the potential to modulate these G protein-mediated signaling pathways, albeit with lower potency than serotonin.

Phospholipase C-β (PLCβ) and Second Messenger Generation (IP3, DAG)

The activation of Gαq-coupled receptors, such as the 5-HT2 receptors, leads to the stimulation of Phospholipase C-β (PLCβ). nih.gov PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two important second messengers: mdpi.com

Inositol 1,4,5-trisphosphate (IP3): IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. mdpi.com

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). mdpi.com

This signaling cascade is fundamental to the physiological effects mediated by 5-HT2 receptors. For example, 5-Hydroxytryptamine has been shown to induce PLC-mediated hydrolysis of phosphoinositides through 5-HT2 receptors in ventricular myocytes. ahajournals.org Although 6-Hydroxytryptamine has a lower affinity for 5-HT2 receptors, its binding could potentially trigger this pathway, though likely to a lesser extent than serotonin.

Intracellular Calcium Mobilization Studies

The mobilization of intracellular calcium ([Ca2+]i) is a critical second messenger signaling event for many G protein-coupled receptors. For the serotonin receptor family, particularly the 5-HT2A receptor, stimulation by its endogenous ligand, 5-hydroxytryptamine (5-HT), is known to produce a distinct biphasic calcium response. This response is characterized by an initial, rapid transient peak in [Ca2+]i, which is attributed to the release of calcium from internal stores, followed by a more prolonged, sustained plateau phase that results from the influx of external calcium into the cell. nih.govnih.gov

Studies on cultured canine tracheal smooth muscle cells have demonstrated that the 5-HT-induced increase in [Ca2+]i is concentration-dependent. nih.gov The initial peak can be generated even in the absence of extracellular calcium, confirming its origin from intracellular reservoirs. nih.gov However, the sustained elevation of [Ca2+]i is dependent on the presence of extracellular calcium, and this influx can be blocked by certain Ca2+ channel blockers. nih.govnih.gov While these mechanisms are well-documented for 5-HT acting on the 5-HT2A receptor, specific studies detailing the direct effects of 6-Hydroxytryptamine on intracellular calcium mobilization are less prevalent in the current literature. The structural similarity of 6-Hydroxytryptamine to serotonin suggests a potential for interaction with serotonin receptors known to couple to calcium signaling pathways.

RhoA GTPase Signaling Pathways

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and, consequently, cell morphology. nih.gov Research has established a functional link between the serotonin 5-HT6 receptor and the RhoA signaling pathway. nih.govnih.gov Activation of the 5-HT6 receptor in both HEK293 cells and primary hippocampal neurons has been shown to induce significant morphological changes. nih.gov

Specifically, treatment with 5-HT or a selective 5-HT6 receptor agonist leads to a time-dependent increase in the active, GTP-bound form of RhoA (RhoA-GTP), without significantly affecting the levels of active Rac1 or Cdc42. nih.govnih.gov This specific activation of the RhoA pathway results in downstream effects on the actin cytoskeleton, including an increase in the density and size of dendritic protrusions in neurons. nih.govnih.gov These morphological alterations are blocked by the presence of a selective 5-HT6 receptor antagonist, confirming the receptor's role in initiating this cascade. nih.govnih.gov The primary cilium of neurons has been identified as a key subcellular location where 5-HT6 receptors couple to the Gq-TRIO-RhoA pathway. nih.gov Given that 6-Hydroxytryptamine is an analogue of serotonin, its potential to act on the 5-HT6 receptor makes this RhoA-dependent pathway a significant area of interest for its mechanism of action.

Table 1: Effect of 5-HT6 Receptor Activation on Rho Family GTPases

GTPaseActivation Status upon 5-HT TreatmentReference
RhoA Significantly Increased nih.gov
Rac1 Not Significantly Changed nih.gov
Cdc42 Not Significantly Changed nih.gov

This interactive table summarizes the specific activation of RhoA by 5-HT6 receptor stimulation in HEK293 cells.

Extracellular Signal-Regulated Kinase (ERK1/2) Activation

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is a crucial signaling cascade involved in a wide range of cellular processes, including gene expression, proliferation, and differentiation. frontiersin.orgnih.gov The activation of serotonin receptors can trigger this pathway through multiple mechanisms.

Studies have demonstrated that activation of the 5-HT6 receptor leads to the phosphorylation and activation of ERK1/2. nih.gov This particular signaling route is dependent on the involvement of the Fyn tyrosine kinase, which directly interacts with the receptor. nih.gov Separately, the 5-HT2A receptor also mediates ERK1/2 activation, but through a distinct, protein kinase C (PKC)-independent mechanism. nih.gov In neuronal model systems like PC12 cells, 5-HT2A receptor-mediated ERK activation is dependent on both the release of intracellular calcium and the influx of extracellular calcium. nih.gov This pathway further requires the activity of calmodulin and tyrosine kinases, including the Src family and the epidermal growth factor receptor (EGFR) kinase. nih.gov The ability of serotonin analogues like 6-Hydroxytryptamine to activate ERK1/2 is likely dependent on their specific affinity for receptor subtypes that couple to these distinct downstream pathways.

Protein-Protein Interactions Modulating Receptor Function

The function and signaling of G protein-coupled receptors are often modulated by direct interactions with other intracellular proteins. These interactions can influence receptor localization, desensitization, and coupling to downstream effectors.

Microtubule-Associated Protein 1B (MAP1B-LC1) Association

Microtubule-associated protein 1B (MAP1B) is a protein crucial for neuronal development that is processed into a heavy chain (HC) and a light chain (LC1). escholarship.orgescholarship.org While often functioning as a complex, studies have shown that MAP1B-LC1 can also have functions independent of the heavy chain. escholarship.orgembopress.orgnih.gov MAP1B proteins are known to bind to and stabilize microtubules and can also interact with filamentous actin. nih.gov An important regulatory interaction has been identified between MAP1B-LC1 and the serotonin 5-HT3A receptor. This interaction is reported to contribute to the regulation of the receptor's desensitization kinetics. While direct studies involving 6-Hydroxytryptamine are not specified, this known interaction highlights a mechanism by which cytoskeletal proteins can directly modulate the function of serotonin receptors.

Jun Activation Domain-Binding Protein-1 (Jab1) Interactions

Jun activation domain-binding protein-1 (Jab1), also known as CSN5, is a multifunctional protein that was initially identified as a coactivator of the transcription factor c-Jun. nih.govnih.govoxfordreference.com Research has revealed a direct physical interaction between Jab1 and the human serotonin 5-HT6 receptor. nih.gov This interaction was identified through yeast two-hybrid screening and confirmed with co-immunoprecipitation and other molecular assays. nih.gov

The binding sites for Jab1 have been mapped to both the third intracellular loop (iL3) and the C-terminal region of the 5-HT6 receptor. nih.gov Functionally, the activation of the 5-HT6 receptor by serotonin was shown to induce the translocation of Jab1 into the nucleus. nih.gov This event is coupled with an increase in the phosphorylation of its target, c-Jun, and a stronger interaction between Jab1 and c-Jun. nih.gov Knockdown of Jab1 expression was found to decrease the activity and cell membrane expression of the 5-HT6 receptor, indicating that Jab1 plays a critical role in the receptor's function and signaling. nih.gov

Table 2: Summary of 5-HT6R and Jab1 Interaction Findings

Assay/MethodFindingReference
Yeast Two-Hybrid Identified physical interaction between 5-HT6R and Jab1. nih.gov
Co-immunoprecipitation Confirmed interaction in transfected cells and rat brain. nih.gov
Functional Assay 5-HT6R activation induces Jab1 nuclear translocation. nih.gov
Functional Assay 5-HT6R activation increases c-Jun phosphorylation. nih.gov
siRNA Knockdown Reduced Jab1 expression decreases 5-HT6R activity. nih.gov

This interactive table summarizes the key experimental evidence for the interaction between the 5-HT6 receptor and Jab1.

Fyn Kinase Involvement in Signaling Cascades

Fyn, a member of the Src family of non-receptor tyrosine kinases, is a key signaling protein in the central nervous system. A direct interaction between Fyn and the carboxyl-terminal region of the 5-HT6 receptor has been established. nih.gov This interaction is specifically mediated by the SH3 domain of the Fyn protein. nih.gov

The functional consequence of this protein-protein association is the direct coupling of the 5-HT6 receptor to downstream kinase cascades. It has been demonstrated that the activation of the 5-HT6 receptor triggers the activation of the ERK1/2 signaling pathway, and that this process is dependent on Fyn kinase. nih.gov This finding positions Fyn as a crucial intermediary, linking the serotonin receptor directly to the regulation of cellular processes controlled by the ERK/MAP kinase pathway. nih.gov The colocalization of Fyn and the 5-HT6 receptor in various brain regions further supports the physiological relevance of this interaction. nih.gov

PDZ Domain-Containing Protein Interactions (e.g., MUPP1 with 5-HT2C)

The cellular localization, trafficking, and signaling efficacy of G protein-coupled receptors (GPCRs), including serotonin receptors, are critically modulated by their interactions with scaffolding proteins. Among these, proteins containing PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are of particular importance. These domains typically recognize and bind to specific short amino acid motifs at the C-terminus of target proteins, anchoring them to specific subcellular compartments and assembling them into larger signaling complexes. The interaction between the serotonin 2C receptor (5-HT2C) and the multi-PDZ domain protein 1 (MUPP1) serves as a key example of this regulatory mechanism, which is relevant to the action of any compound targeting this receptor, including 6-Hydroxytryptamine.

MUPP1 is a large scaffolding protein featuring 13 distinct PDZ domains, enabling it to act as a hub for numerous binding partners. nih.gov Research has definitively shown that the C-terminus of the 5-HT2C receptor selectively interacts with the tenth PDZ domain of MUPP1. nih.gov This interaction is highly specific and depends on a canonical Type I PDZ-binding motif, -SXV (Ser-X-Val), present at the very end of the receptor's C-terminal tail. nih.gov Mutation or disruption of this SSV sequence in the 5-HT2C receptor has been shown to abolish the interaction, confirming the motif's critical role. nih.gov This binding has been verified in vivo through co-immunoprecipitation studies from rat choroid plexus, a region where both the 5-HT2C receptor and MUPP1 are highly co-localized and enriched. nih.gov

The functional consequence of the MUPP1-5-HT2C interaction is the formation of a stable complex that influences the receptor's localization and signaling potential. MUPP1 is thought to function as a multivalent scaffold that assembles and targets signaling components, ensuring efficient and spatially restricted signal transduction upon receptor activation. nih.gov For related receptors, such as the 5-HT2A receptor which also binds MUPP1, this type of PDZ interaction is essential for its proper targeting to the dendritic compartments of cortical pyramidal neurons. nih.gov

A crucial aspect of this interaction is its dynamic regulation by receptor activation. The binding between the 5-HT2C receptor and MUPP1 is not static; it is modulated by agonist-induced phosphorylation of the receptor. nih.gov Upon stimulation by an agonist like serotonin, specific serine residues within the C-terminal tail of the 5-HT2C receptor become phosphorylated. nih.gov This phosphorylation event, particularly at Ser458, significantly weakens or prevents the binding of the receptor to the PDZ10 domain of MUPP1. nih.gov This uncoupling was demonstrated in studies where serotonin treatment led to a dose-dependent reduction in the MUPP1-5-HT2C interaction, an effect that could be blocked by a receptor antagonist and reversed by alkaline phosphatase treatment. nih.gov

Therefore, the interaction with MUPP1 represents a sophisticated control mechanism for 5-HT2C receptor function. In a basal state, MUPP1 may serve to anchor the receptor, maintaining a specific cellular localization and a ready pool for signaling. Upon stimulation by an agonist—a role that can be fulfilled by 6-Hydroxytryptamine given its action on serotonin receptors—the receptor becomes phosphorylated, leading to its dissociation from MUPP1. This dissociation may be a prerequisite for receptor desensitization, internalization, or engagement with other downstream signaling partners. The activation of 5-HT2C receptors is known to regulate the release of crucial neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.org The functional status and signaling capacity of the 5-HT2C receptor, which are directly influenced by its association with MUPP1, are thus fundamental to the ultimate neurochemical effects of ligands such as 6-Hydroxytryptamine.

Table 1: Summary of MUPP1-5-HT2C Receptor Interaction Findings

FeatureDescriptionResearch FindingSource(s)
Interacting Proteins Serotonin 2C Receptor (5-HT2C) and Multi-PDZ Domain Protein 1 (MUPP1)The C-terminus of the 5-HT2C receptor binds selectively to the 10th PDZ domain of MUPP1. nih.gov
Binding Motif C-terminal -SXV motif on the 5-HT2C receptor.Mutations in the terminal SSV sequence of the receptor confirm this motif is critical for the interaction. nih.gov
In Vivo Evidence Co-immunoprecipitation and co-localization studies.The interaction was verified in transfected COS-7 cells and, importantly, in native rat choroid plexus tissue. nih.gov
Proposed Function Scaffolding and Signal Complex Assembly.MUPP1 may serve as a scaffold to selectively assemble and target signaling complexes, enhancing signal fidelity. nih.govresearchgate.net
Dynamic Regulation Agonist-induced phosphorylation.Agonist stimulation leads to phosphorylation at Ser458 in the receptor's tail, causing a loss of MUPP1 association. nih.gov

Preclinical Research Methodologies and Animal Models Utilizing 6 Hydroxytryptamine Hydrochloride

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate the specific molecular and cellular effects of 6-Hydroxytryptamine (B1212565) Hydrochloride, isolating mechanisms of action at the cellular and tissue level.

Cell Culture Models (e.g., HEK293 cells, primary neurons)

Cell culture models are fundamental in dissecting the pharmacological profile of 6-Hydroxytryptamine. Human Embryonic Kidney 293 (HEK293) cells are a commonly used model because they can be genetically modified to express specific proteins of interest, such as receptors and transporters. While HEK293 cells endogenously express certain serotonin (B10506) receptors like the 5-HT₇ receptor, they are often used to create stable cell lines that heterologously express the human serotonin transporter (SERT). nih.govresearchgate.net These engineered cell lines serve as a powerful tool to study the interaction of compounds like 6-Hydroxytryptamine with SERT, quantifying its ability to inhibit or act as a substrate for the transporter. Similarly, these cells can be transfected to express various serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ) to determine the binding affinity and functional activity of 6-Hydroxytryptamine. wikipedia.org

Research has demonstrated that 6-Hydroxytryptamine exhibits a markedly lower affinity for several key serotonin receptors compared to serotonin itself. wikipedia.org This characteristic is typically determined through competitive binding assays in cell lines expressing these specific receptors.

Table 1: Binding Affinity of 6-Hydroxytryptamine at Human Serotonin Receptors

Receptor SubtypeKi (nM)
5-HT₁ₐ1,590
5-HT₁ₑ5,890
5-HT₂ₐ11,500
5-HT₂C5,500

Data sourced from studies characterizing the pharmacology of tryptamine (B22526) analogues. wikipedia.org

Primary neuron cultures, derived directly from rodent brain tissue, offer a more physiologically relevant system. These neurons retain many of their native properties, including complex signaling pathways and synaptic connections. While specific studies focusing exclusively on 6-Hydroxytryptamine in primary neurons are limited in public literature, the methodologies are well-established for related compounds. For example, studies using 6-hydroxydopamine in primary neuronal cultures have been instrumental in modeling the selective degeneration of catecholamine neurons, a technique that provides a framework for how 6-Hydroxytryptamine could be used to investigate serotonergic neuron function and viability. nih.gov

Isolated Tissue Preparations (e.g., brain slices, mesenteric arteries)

Isolated tissue preparations allow for the study of 6-Hydroxytryptamine's effects within an intact, multicellular microenvironment.

Brain Slices: Acute brain slices, typically from rats or mice, are a cornerstone of neuropharmacology research. protocols.ioprovidence.org Techniques like fast cyclic voltammetry can be used in slices containing regions rich in serotonergic terminals, such as the substantia nigra or the dorsal raphe nucleus, to monitor the real-time release and reuptake of serotonin. nih.govnih.gov This paradigm allows researchers to study how 6-Hydroxytryptamine might influence serotonin release dynamics or interact with autoreceptors that regulate neuronal firing. Furthermore, immunohistochemistry on fixed brain slices has been used to characterize the distribution of 6-Hydroxytryptamine itself. Research using specific antibodies has identified 6-HT immunoreactivity to be particularly intense in the red nuclei of the rat midbrain, suggesting it may function as a putative neurotransmitter in motor control pathways. nih.gov

Mesenteric Arteries: The vascular effects of tryptamines are often studied using isolated arteries. Rings of rat mesenteric arteries are mounted in organ baths to measure isometric tension. nih.gov This setup can determine whether 6-Hydroxytryptamine causes vasoconstriction or vasodilation and which receptors mediate these effects. For its parent compound, serotonin, such studies have detailed the involvement of 5-HT₂ₐ receptors in vasoconstriction. nih.govnih.gov This established model is directly applicable for characterizing the vascular pharmacology of 6-Hydroxytryptamine.

In Vivo Animal Models for Neurobehavioral Research

In vivo studies in animal models are essential for understanding how the molecular actions of 6-Hydroxytryptamine translate into complex behavioral and physiological outcomes.

Rodent Models (Rats, Mice)

Rats and mice are the predominant animal models used in neurobehavioral research involving 6-Hydroxytryptamine and its analogues. nih.govnih.gov These models are chosen for their well-characterized genetics, neuroanatomy, and behavioral repertoires, which share similarities with humans. They are utilized in a wide array of experimental paradigms to assess changes in locomotion, mood, and cognition following administration of the compound.

Intracerebroventricular Administration Studies

Direct administration of a compound into the central nervous system bypasses the blood-brain barrier, ensuring that the substance reaches its target sites in the brain. Intracerebroventricular (i.c.v.) injection into a lateral brain ventricle is a common technique used for this purpose. nih.govnih.gov

One key study investigated the central action of 6-Hydroxytryptamine in rats following i.c.v. administration. nih.gov The research aimed to characterize its effects on a range of behaviors and physiological parameters. This method allows for a broad assessment of the compound's central effects, from general activity to its interaction with other neuroactive drugs. nih.gov The study also measured the impact on the levels of various biogenic amines in different brain regions, providing a neurochemical correlation to the observed behavioral changes. nih.gov

Behavioral Assays and Phenotypic Characterization

Following administration of 6-Hydroxytryptamine, a battery of behavioral assays is used to characterize its phenotypic effects.

Locomotor Activity: Spontaneous and exploratory locomotor activity is a fundamental measure of behavioral change. nih.govresearchgate.net Studies have shown that i.c.v. administration of 6-Hydroxytryptamine has a short-lasting inhibitory effect on the spontaneous and exploratory activity of rats. nih.gov It also influenced motor activity that was pharmacologically modulated by stimulants like amphetamine. nih.gov

Reserpine-Induced Hypoactivity: A significant finding in the phenotypic characterization of 6-Hydroxytryptamine comes from its testing in a model of depression. The drug reserpine (B192253) depletes monoamines, leading to a state of hypoactivity (reduced movement) in rodents. It was found that while 6-Hydroxytryptamine did not induce hyperlocomotion on its own, it was capable of partially reversing the hypoactivity caused by reserpine. wikipedia.org This suggests potential antidepressant-like properties.

Table 2: Summary of Findings from Intracerebroventricular (i.c.v.) Administration of 6-Hydroxytryptamine in Rats

Test/MeasurementFinding
Spontaneous & Exploratory ActivityShort-lasting inhibitory effect on behavior. nih.gov
Amphetamine-Influenced Motor Activity6-HT influenced the motor activity effects of amphetamine. nih.gov
Chlorpromazine-Influenced Motor Activity6-HT influenced the motor activity effects of chlorpromazine. nih.gov
Body TemperatureInvestigated as part of the pharmacological screen. nih.gov
Hexobarbital-Induced SleepDuration of sleep was measured. nih.gov
Brain Biogenic Amine LevelsProduced a short-lasting inhibitory effect on the concentrations of biogenic amines. nih.gov

This table summarizes the central effects observed after i.c.v. injection of 6-HT in rats. nih.gov

Spontaneous and Exploratory Motor Activity Assessment

The assessment of spontaneous and exploratory motor activity in preclinical research provides a fundamental baseline for understanding the behavioral effects of novel compounds. In studies involving 6-Hydroxytryptamine Hydrochloride, a positional isomer of serotonin, these assessments are crucial for characterizing its intrinsic effects on locomotion and exploratory drive. wikipedia.org Research has shown that 6-Hydroxytryptamine, when administered centrally in rats, exerts a short-lasting inhibitory effect on their spontaneous and exploratory behavior. nih.gov This contrasts with the known effects of its parent compound, serotonin (5-hydroxytryptamine), suggesting a distinct pharmacological profile. nih.gov While 6-Hydroxytryptamine did not induce hyperlocomotion, it was observed to partially reverse hypoactivity induced by reserpine, indicating a modulatory role in motor control. wikipedia.org

These initial behavioral screenings are foundational for more complex investigations into the compound's potential therapeutic applications. The observed inhibitory effects on motor activity can be quantified using various automated and manual scoring systems, providing objective data on the compound's central nervous system activity.

Drug-Influenced Motor Activity (e.g., Amphetamine, Chlorpromazine)

To further elucidate the mechanism of action of 6-Hydroxytryptamine, its effects on motor activity are often challenged by co-administration with drugs that have well-characterized stimulant or depressant properties, such as amphetamine and chlorpromazine. Studies have investigated the influence of 6-Hydroxytryptamine on motor activity altered by these agents. nih.gov For instance, research in rats has explored how centrally administered 6-Hydroxytryptamine modulates the hyperlocomotion induced by amphetamine, a dopamine-releasing agent. nih.govnih.gov Similarly, its interaction with chlorpromazine, a typical antipsychotic with dopamine (B1211576) receptor blocking properties, provides insights into its potential interplay with dopaminergic pathways. nih.gov The outcomes of these studies help to differentiate the compound's effects from those of classical stimulants and sedatives and can suggest its potential utility in conditions where motor disturbances are a key feature. wikipedia.org

Table 1: Effects of 6-Hydroxytryptamine on Drug-Influenced Motor Activity in Rats
Test ConditionObserved Effect of 6-HydroxytryptamineImplication
Spontaneous and Exploratory ActivityShort-lasting inhibition nih.govSuggests a central inhibitory role.
Amphetamine-Induced HyperactivityModulation of stimulant effects nih.govIndicates interaction with dopaminergic pathways.
Chlorpromazine-Influenced Motor ActivityInteraction with dopamine antagonist effects nih.govProvides further evidence for dopaminergic system interaction.
Reserpine-Induced HypoactivityPartial reversal wikipedia.orgSuggests a modulatory role in motor control.
Cognitive Performance Tests (e.g., Morris Water Maze, Novel Object Recognition Task)

While direct studies specifically utilizing this compound in the Morris Water Maze (MWM) and Novel Object Recognition (NOR) task are not extensively documented in the provided search results, the principles of these tests are fundamental to assessing the cognitive effects of any psychoactive compound.

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. nih.gov The test relies on the animal's ability to use distal cues to find a hidden platform in a pool of water. nih.gov Its strong correlation with hippocampal function and the glutamatergic NMDA receptor system makes it a valuable tool for investigating compounds that may affect these systems. nih.gov Given that serotonergic systems are known to modulate cognitive functions, it would be a relevant paradigm to explore the effects of 6-Hydroxytryptamine on spatial memory.

The Novel Object Recognition (NOR) task evaluates non-spatial memory and is based on the innate tendency of rodents to explore novel objects more than familiar ones. nih.gov This test is sensitive to deficits in brain regions such as the hippocampus and perirhinal cortex. nih.gov It is frequently used to study the cognitive-enhancing or impairing effects of pharmacological agents. For instance, research has utilized the NOR task to investigate the effects of compounds targeting serotonin receptors in models of cognitive deficits, such as those induced by phencyclidine (PCP). capes.gov.br

Mood-Related Behavioral Paradigms (e.g., Tail Suspension Test)

The Tail Suspension Test (TST) is a common preclinical screening tool for potential antidepressant medications. nih.govnih.gov The test is based on the principle that when mice are placed in a moderately stressful and inescapable situation, such as being suspended by their tails, they will develop an immobile posture. nih.govresearchgate.net A reduction in the duration of immobility is interpreted as an antidepressant-like effect. researchgate.net The TST is a well-validated assay for assessing the efficacy of various treatments on depression-related behaviors. nih.govnih.govnih.gov

While the direct testing of this compound in the TST is not detailed in the provided search results, the methodology is highly relevant for exploring the potential mood-altering effects of novel tryptamine derivatives. The test has been used to characterize the antidepressant-like actions of various compounds that modulate the serotonergic system. okstate.edu Given that 6-Hydroxytryptamine is an analogue of serotonin, its evaluation in the TST would be a logical step in determining its potential as a modulator of mood-related behaviors. nih.gov

Table 2: Overview of Relevant Behavioral Paradigms
Behavioral TestPrimary AssessmentKey Brain Regions Implicated
Morris Water MazeSpatial Learning and Memory nih.govHippocampus, Entorhinal Cortex, Prefrontal Cortex nih.gov
Novel Object Recognition TaskNon-spatial and Episodic-like Memory nih.govHippocampus, Perirhinal Cortex nih.gov
Tail Suspension TestDepression-related behavior (immobility) nih.govnih.govSerotonergic and other neurotransmitter systems involved in mood regulation.

Disease-Specific Animal Models in 6-Hydroxytryptamine Research

Models of Neurological Dysregulation (e.g., Motor Control Impairment)

The potential involvement of 6-Hydroxytryptamine in motor control has been suggested by its localization in specific brain regions. nih.gov Immunohistochemical studies in rats have revealed the presence of 6-Hydroxytryptamine immunoreactivity in the substantia nigra and, more intensely, in the red nucleus, areas known to be crucial for motor function. nih.gov This anatomical evidence points towards a potential role for this compound as a neurotransmitter in pathways that regulate movement. nih.gov

Animal models of motor control impairment, such as those induced by spinal cord injury, have demonstrated that serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes, play a significant role in modulating motoneuron excitability and muscle spasms. nih.gov While these studies did not directly use 6-Hydroxytryptamine, they highlight the importance of the serotonergic system in motor dysregulation. Given that 6-Hydroxytryptamine is an analogue of serotonin, its effects in such models would be of significant interest to determine its specific contribution to motor control.

Models of Psychiatric Disorders (e.g., Schizophrenia, Depression)

Animal models are indispensable for investigating the neurobiological underpinnings of complex psychiatric disorders like schizophrenia and depression and for the development of novel therapeutic agents. nih.govnih.gov

Schizophrenia: Animal models of schizophrenia often aim to replicate certain symptom domains of the disorder, such as positive, negative, and cognitive symptoms. nih.gov These models can be induced through various methods, including developmental manipulations, drug administration (e.g., amphetamine, phencyclidine), or genetic alterations. nih.govnih.gov For instance, drug-induced models that enhance dopamine function or block NMDA glutamate (B1630785) receptors are commonly used to mimic aspects of psychosis. nih.govacnp.org The observation that 6-Hydroxytryptamine interacts with amphetamine-influenced motor activity suggests its potential relevance in models of psychosis. nih.gov Furthermore, the targeting of specific serotonin receptors, such as the 5-HT2C and 5-HT6 receptors, is a key strategy in the development of new antipsychotic drugs. bbrfoundation.orgdrugbank.com Investigating the effects of 6-Hydroxytryptamine in these established models could provide insights into its potential as a modulator of schizophrenia-related pathophysiology.

Depression: Animal models of depression often involve exposing rodents to chronic stress, which can lead to behavioral changes analogous to depressive symptoms in humans, such as anhedonia and behavioral despair. nih.gov The learned helplessness, chronic mild stress, and social defeat paradigms are widely used models. nih.gov The serotonergic system is heavily implicated in the pathophysiology of depression, and many antidepressant medications act by modulating serotonin levels or receptor activity. nih.gov The Tail Suspension Test, as previously mentioned, is a primary screening tool for antidepressant efficacy. nih.govnih.gov The structural similarity of 6-Hydroxytryptamine to serotonin makes it a candidate for investigation in these models to determine any potential antidepressant-like properties. wikipedia.org

Models of Peripheral Systemic Conditions (e.g., Bone Metabolism, Hypertension)

Current preclinical research into the role of serotonin in bone metabolism primarily focuses on 5-hydroxytryptamine (5-HT) and its transporter (5-HTT). Investigations have explored the effects of 5-HT on bone cells, with some studies indicating both stimulatory and inhibitory effects on bone formation and resorption. However, there is no evidence in the reviewed literature of this compound being used to create or study animal models of bone metabolism disorders.

In the context of hypertension , the role of the central and peripheral serotonergic systems in blood pressure regulation is an area of ongoing research. An early study noted that intracerebroventricular administration of 6-hydroxytryptamine in rats produced a short-lasting effect on blood pressure and heart rate, but the action was considered to be of low specificity. The majority of research in this area utilizes other pharmacological tools to investigate the function of various serotonin receptors in animal models of hypertension. There is a lack of studies that specifically use this compound to induce or study hypertensive states in preclinical models.

Models for Substance Abuse Research (e.g., Cocaine Use Disorder)

The neurobiology of cocaine use disorder involves complex interactions with multiple neurotransmitter systems, including the serotonin system. Preclinical research in this area often investigates the effects of compounds that target specific serotonin receptors, such as the 5-HT6 receptor, on cocaine self-administration and drug-seeking behaviors in animal models. Studies have also utilized genetic models, such as serotonin transporter knockout rats, to explore the role of serotonin in cocaine addiction. Despite this focus on the serotonergic system, there is no available literature indicating the use of this compound in the development of preclinical models for cocaine use disorder or other substance abuse research.

Due to the absence of specific research findings for this compound in these preclinical models, no data tables can be generated.

Advanced Analytical Techniques for 6 Hydroxytryptamine Hydrochloride Research

Chromatographic Separation and Quantification Methods

Chromatography stands as the cornerstone for the analysis of biogenic amines and related neurotransmitters. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of biogenic amines due to its versatility and efficiency. Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings show that for the analysis of biogenic amines like serotonin (B10506) and tryptamine (B22526) in food vegetables, HPLC has been successfully applied. nih.gov The levels of serotonin, tryptamine, and tyramine (B21549) were determined, with concentrations ranging from 0.8 to 372 µg/g of dry weight for tryptamine. nih.gov For simultaneous analysis in wine and beer, a method involving derivatization with diethyl ethoxymethylenemalonate (DEEMM) has been developed. acs.org This process forms aminoenone derivatives that can be separated and detected using a UV-vis or photodiode array detector. acs.org The chromatographic run time for separating 24 amino acids and nine biogenic amines was 85 minutes, using a mobile phase composed of an acetonitrile (B52724) and methanol (B129727) mixture. acs.org Another approach uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) as a derivatization reagent for analyzing amino acid compositions. nih.gov

A simple HPLC method was also developed for the separation of new synthetic tryptamines, utilizing a LiChrospher® RP-18e column and a mobile phase of 0.1% triethylammonium (B8662869) acetate (B1210297) buffer, methanol, and acetonitrile. japsonline.com This demonstrates the adaptability of HPLC for a broad spectrum of tryptamine derivatives. japsonline.com

ParameterHPLC Method 1 (Biogenic Amines in Beverages) acs.orgHPLC Method 2 (Synthetic Tryptamines) japsonline.comHPLC Method 3 (Biogenic Amines in Vegetables) nih.govresearchgate.net
Stationary Phase Reversed-Phase ColumnLiChrospher® RP-18eSep-pak C18 column
Mobile Phase A: Acetate buffer (25 mM, pH 5.5) with 5% acetonitrile, 5% methanol B: 80% acetonitrile, 20% methanol0.1% triethylammonium acetate buffer, methanol, acetonitrileNot specified
Derivatization Diethyl ethoxymethylenemalonate (DEEMM)None specifiedNone specified
Detection UV-vis / Photodiode ArrayNot specifiedNot specified
Analytes 9 Biogenic amines, 24 amino acids, ammonium (B1175870) ion13 new synthetic tryptaminesSerotonin, Tryptamine, Tyramine
Run Time 85 minutesShort, not specifiedNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool renowned for its high sensitivity and selectivity, making it ideal for quantifying trace levels of neurotransmitters and their metabolites in complex biological matrices like brain tissue and serum. nih.gov

A common sample preparation technique involves protein precipitation with agents like trifluoroacetic acid. nih.gov The subsequent chromatographic separation is often achieved using a C18 column, such as a Restek Ultra Aqueous C18, with a gradient elution, which can separate multiple analytes in a short time frame, for instance, within 8 minutes. nih.gov Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. nih.govlenus.ie This setup allows for the monitoring of specific precursor-to-product ion transitions, ensuring high specificity. lenus.ie

LC-MS/MS methods have demonstrated excellent performance, with limits of detection (LOD) and quantification (LOQ) for analytes like serotonin and its metabolites reaching the nanomolar level (e.g., LODs of 8.8–18.2 nmol/L and LOQs of 29.4–55.7 nmol/L in urine). lenus.ie For the analysis of tryptophan metabolites and neurotransmitters in mouse serum and brain, LODs ranged from 0.96 to 24.48 nmol/L. nih.gov Derivatization techniques, such as reductive amination using isotopic formaldehyde, can further enhance signal intensity and improve detection limits for compounds like serotonin. mdpi.com

ParameterLC-MS/MS Method 1 (Tryptophan Metabolites) nih.govLC-MS/MS Method 2 (Serotonin in Urine) lenus.ieLC-MS/MS Method 3 (Serotonin O-Sulphate) frontiersin.org
Instrument LC-MS/MSLC-MS/MS with Triple QuadrupoleMicromass Quattro Micro (Triple Quadrupole)
Column Restek Ultra Aqueous C18Not specifiedWaters Acquity BEH HILIC (1.7 μm, 2.1 × 100 mm)
Mobile Phase Gradient elutionGradient elutionA: Acetonitrile, B: 0.1% formic acid aqueous solution
Ionization ESI (Positive Mode)ESIESI (Positive Mode)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)MRM (Transitions: 257 > 160, 240 > 160)
Analytes Tryptophan, 5-HT, 5-HIAA, NE, etc.Serotonin, 5-HIAA, Dopamine (B1211576)Serotonin O-sulphate
LOD/LOQ LOD: 0.96–24.48 nmol/L; LOQ: 3.42–244.82 nmol/LLOD: 8.8–18.2 nmol/L; LOQ: 29.4–55.7 nmol/LNot specified; linear range 10–225 ng/mL
Run Time 8 minutes6 minutes4 minutes

Ion Chromatography (IC)

Ion Chromatography (IC) provides a robust alternative for the analysis of biogenic amines, particularly because it can often be performed without derivatization. thermofisher.comthermofisher.com This technique utilizes ion-exchange columns to separate analytes based on their charge.

For biogenic amines, which are typically cationic, weak acid cation-exchange columns are employed. thermofisher.com The use of columns like the IonPac CS17 and CS18 is specifically designed for separating polar and hydrophobic amines. thermofisher.com The IonPac CS18, having a slightly higher hydrophobicity than the CS17, can improve the separation of closely eluting compounds. thermofisher.com A significant advantage of modern IC is the use of suppressed conductivity detection, which simplifies the process by avoiding the need for highly concentrated acidic eluents or organic solvents. thermofisher.comthermofisher.com

IC can also be coupled with mass spectrometry (IC-MS/MS). nih.gov One such method for analyzing 10 biogenic amines in fish products used an IonPac column with a gradient elution of formic acid. nih.gov This approach allowed for the successful separation and quantification of underivatized amines, with detection limits for some compounds as low as 20 ng/g. nih.gov

ParameterIC Method 1 (General Biogenic Amines) thermofisher.comthermofisher.comIC-MS/MS Method 2 (Biogenic Amines in Fish) nih.gov
Column IonPac CS17 or IonPac CS18 (weak cation-exchange)IonPac (4 × 50 mm)
Eluent Mild eluents (details not specified)Gradient of formic acid (400 mM to 2 M)
Detection Suppressed Conductivity, Integrated Pulsed Amperometry (IPAD)Mass Spectrometry (MS/MS)
Derivatization None requiredNone required
Analytes Histamine, Serotonin, Putrescine, Cadaverine, etc.10 biogenic amines including Tyramine, Agmatine
Key Feature Avoids harsh chemicals and derivatization steps. thermofisher.comthermofisher.comGood separation of underivatized amines with specific detection. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an attractive separation technique characterized by its high efficiency, low sample consumption, and relatively short analysis times. conicet.gov.ar It is particularly well-suited for analyzing the small sample volumes encountered in neuroscience research, including single-cell analysis. nih.govillinois.edu

In CE, charged molecules are separated in a narrow capillary under the influence of a high-voltage electric field. The separation of neurotransmitters is often performed using a buffer solution at a specific pH, such as a borate (B1201080) buffer at pH 9.6, which allows compounds to be separated based on their charge-to-mass ratio. conicet.gov.ar Detection can be achieved through various means, including UV absorbance, laser-induced fluorescence, and electrochemical (amperometric) detection. conicet.gov.ar Amperometric detection using modified carbon electrodes has shown enhanced sensitivity for neurotransmitters like dopamine. conicet.gov.ar

Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and specific detection of MS. illinois.eduacs.org This hyphenated technique has been successfully used to simultaneously determine neuroactive compounds, including neurotransmitters, in the brains of model organisms like Drosophila. acs.org An acidic electrolyte, such as citric acid, is often used to prevent the degradation of biogenic amines and their adsorption to the capillary surface. acs.org

ParameterCE Method 1 (Amperometric Detection) conicet.gov.arCE-MS Method 2 (Drosophila Brain) acs.orgCE Method 3 (Rat Brain) nih.gov
Instrument Capillary Electrophoresis systemCapillary Electrophoresis-Mass SpectrometryCapillary Electrophoresis
Capillary Length 59 cmNot specifiedNot specified
Separation Buffer Borate buffer (pH 9.6)Citric acid (50 mM)Not specified
Detection Amperometric (melanin-type polymer-modified carbon electrode)Mass SpectrometryUV Detection (420 nm)
Analytes Dopamine, Epinephrine, NorepinephrineMethylphenidate, various neurotransmittersGABA, Glycine, Glutamate (B1630785), Aspartate, NE, Dopamine
Analysis Time < 4 minutesNot specifiedNot specified
Key Feature High sensitivity with detection limits at the submicromolar level. conicet.gov.arSimultaneous determination of drugs and neurotransmitters. acs.orgHigh efficiency with 344,000 to 444,000 theoretical plates. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and identification of compounds. For the analysis of biogenic amines and indole (B1671886) alkaloids, TLC is often used as a qualitative or semi-quantitative screening method. oiv.intnih.gov

The stationary phase is typically a silica (B1680970) gel plate (e.g., silica gel 60 F254). oiv.int A variety of mobile phase systems can be used depending on the analytes of interest. For instance, a mixture of chloroform (B151607) and triethylamine (B128534) (4:1) has been used to separate dansylated biogenic amines. oiv.int For other applications, systems like chloroform:acetone (1:1) are employed. swgdrug.org

Because many tryptamines are not naturally fluorescent or colored, a derivatization step is often required for visualization. Dansyl chloride is a common reagent that reacts with amines to form fluorescent derivatives. oiv.int After separation, the spots are visualized under UV light. oiv.int The sensitivity can be enhanced by spraying the plate with a reagent like isopropanol:triethanolamine (8:2). oiv.int The detection limit for several amines using this method is around 0.01 mg/mL. oiv.int For determining brain catecholamines and 5-hydroxytryptamine, acetylation of the amines followed by fluorescence densitometry has been described as a sensitive method, capable of detecting nanogram levels. nih.gov

ParameterTLC Method 1 (Biogenic Amines) oiv.intTLC Method 2 (Brain Amines) nih.govHPTLC Method 3 (Alkaloids) nih.gov
Stationary Phase Silica gel 60 F254sSilica high-performance TLC (HPTLC) platesGlass-backed silica gel 60F254 HPTLC
Mobile Phase Chloroform:triethylamine (4:1)Not specifiedChloroform:methanol:ammonium hydroxide (B78521) (30:20:1.5)
Derivatization Dansyl chlorideAcetylationPost-chromatographic, not specified
Visualization UV transilluminatorFluorescence densitometry (415 nm excitation)TLC Reprostar 3 / CATS 4 scanner
Analytes Histamine, Tyramine, Putrescine, Cadaverine, PhenylethylamineNorepinephrine, Serotonin, DopamineSolanopubamine (steroidal alkaloid)
Detection Limit 0.01 mg/mL for most aminesNanogram levelLOD: 40 ng/band

Gas Chromatography (GC)

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a highly effective technique for the identification and quantification of tryptamine analogs and other biogenic amines. researchgate.netoup.com However, due to the polar and often non-volatile nature of these compounds, a derivatization step is essential to convert them into more volatile and thermally stable forms suitable for GC analysis.

Common derivatization methods include acylation with reagents like pentafluoropropionic (PFP) anhydride (B1165640) or silylation to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.netoup.com These derivatives can then be separated on a capillary column, such as a DB-1ms or HP-5MS. japsonline.comresearchgate.net The separation of 14 trimethylsilyl-derivatized tryptamine analogs was achieved within 15 minutes. researchgate.net

GC-MS provides excellent structural information from the electron ionization (EI) mass spectra, which is particularly useful for differentiating structural isomers. researchgate.net The technique has been successfully applied to develop screening methods for designer tryptamines and phenethylamines in biological samples, with detection limits reported to be between 5 and 10 ng/mL. oup.com Simultaneous analysis of complete profiles of catecholamines and tryptamines has been achieved by converting them to pentafluoropropionyl derivatives, with detection limits at the picogram level. oup.com

ParameterGC-MS Method 1 (Tryptamine Analogs) researchgate.netGC-MS Method 2 (Designer Drugs) oup.comGC-MS Method 3 (Complete Profiles) oup.com
Instrument GC-MSGC-MSGC-MS
Column DB-1msNot specifiedSE-30, OV-17, OV-225
Derivatization Trimethylsilyl (TMS) derivatizationPentafluoropropionic (PFP) derivatizationPentafluoropropionyl (PFP) derivatization
Detection Mass Spectrometry (Electron Ionization)Mass Spectrometry (Electron Impact Ionization)FID, ECD, and MS
Analytes 14 tryptamine analoguesα-methyltryptamine, DMT, DPT, etc.Catecholamines and Tryptamines
Analysis Time < 15 minutesNot specifiedNot specified
LOD Not specified5–10 ng/mLAs low as 5 pg for some amines

Microdialysis Coupled Techniques (e.g., MD-HILIC-MS/MS)

Microdialysis is a powerful in vivo sampling technique used to monitor the concentrations of unbound, small molecules in the extracellular fluid of tissues, including the brain. nih.gov When coupled with highly sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it allows for the near real-time measurement of neurotransmitters and their metabolites. nih.govescholarship.org

The process involves implanting a microdialysis probe, which has a semi-permeable membrane at its tip, into the target tissue. The probe is continuously perfused with a physiological solution (perfusate). Small molecules from the extracellular fluid, such as 6-HT, diffuse across the membrane into the perfusate down their concentration gradient. The resulting solution, known as the dialysate, is collected in small fractions for analysis. nih.gov

A significant challenge in analyzing neurotransmitters like 6-HT is that they are polar molecules, which are not well retained on standard reversed-phase liquid chromatography columns. nih.gov To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC is a variant of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent, a composition that is highly compatible with mass spectrometry. nih.gov This setup is effective for retaining and separating polar compounds.

The coupling of Microdialysis with HILIC and tandem mass spectrometry (MD-HILIC-MS/MS) creates a highly specific and sensitive system for neurochemical analysis. The dialysate collected from the probe is injected into the HILIC-MS/MS system. The HILIC column separates 6-HT from other components in the dialysate, and the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio and its fragmentation patterns. While methods development has focused heavily on more abundant neurotransmitters, the principles are directly applicable to the study of 6-HT. nih.govrsc.org

ParameterDescriptionReference
Technique Microdialysis (MD) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) nih.gov
Principle In vivo sampling of unbound analytes from extracellular fluid via a semi-permeable membrane, followed by chromatographic separation of polar molecules and highly selective mass-based detection. nih.govnih.gov
Application Real-time monitoring of neurotransmitter concentrations in specific brain regions of freely moving animals. escholarship.org
Advantage Allows for the collection of temporal data on neurochemical dynamics in vivo. rsc.org HILIC enables the analysis of polar compounds not suited for reversed-phase LC. nih.gov

Immunological and Molecular Detection Methodologies

Immunological and molecular biology techniques leverage the high specificity of antigen-antibody interactions and nucleic acid hybridization to detect and localize 6-HT and its associated molecular pathways.

Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolites

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For small molecules like 6-HT or its metabolites, a competitive ELISA format is typically used. labmartgh.comelkbiotech.com

In a competitive ELISA, the microplate wells are pre-coated with an antigen (e.g., a 6-HT conjugate). elkbiotech.comardentbio.com The biological sample, which may contain the target molecule (unlabeled antigen), is added to the wells along with a fixed amount of a specific antibody that has been conjugated to a detectable enzyme, such as horseradish peroxidase (HRP). The unlabeled antigen in the sample and the coated antigen compete for binding to the limited amount of antibody. After an incubation period, the unbound reagents are washed away. A substrate is then added, which is converted by the HRP into a colored product. The intensity of the color is inversely proportional to the concentration of the target molecule in the sample; a lower concentration of the target in the sample results in more antibody binding to the plate and a stronger signal. labmartgh.comardentbio.com

While specific commercial ELISA kits for 6-HT are not as common as those for serotonin (5-HT), the principle remains identical. Research has demonstrated the development of highly specific antibodies against 6-HT, which could be utilized in such an assay format. nih.gov These antibodies showed high avidity and a cross-reactivity ratio of 1,500 between 6-HT-glutaraldehyde-BSA and 5-HT-glutaraldehyde-BSA, indicating high specificity. nih.gov

ELISA Kit Parameter (based on 5-HT analogue)SpecificationReference
Assay Type Competitive ELISA elkbiotech.comantibodies.com
Sample Types Serum, plasma, tissue homogenates, other biological fluids ardentbio.comantibodies.com
Detection Principle Colorimetric; optical density is inversely proportional to the analyte concentration. labmartgh.com
Typical Detection Range ~14 ng/mL to 900 ng/mL elkbiotech.comardentbio.com

Immunohistochemistry for Tissue Localization

Immunohistochemistry (IHC) is a powerful technique that uses the principle of antibodies binding specifically to antigens in biological tissues to visualize the distribution and localization of specific molecules within cells and their distinct tissue compartments.

To localize 6-HT, tissue sections are first fixed and then incubated with a primary antibody raised specifically against 6-HT. The development of rabbit-derived antibodies with high avidity and specificity for 6-HT has been a critical step for its study. nih.gov These antibodies can reliably detect 6-HT in glutaraldehyde-fixed tissues. nih.gov After the primary antibody binds to the 6-HT in the tissue, an enzyme-conjugated secondary antibody that recognizes the primary antibody is added. Finally, a substrate is applied, which reacts with the enzyme to produce a colored precipitate at the location of the antigen, allowing for visualization under a microscope.

Using this technique, researchers have successfully mapped the distribution of 6-HT in the rat midbrain. nih.gov Significant 6-HT immunoreactivity was observed in the substantia nigra and was particularly intense in the magnocellular division of the red nuclei, where it appeared to be localized in large neurons. nih.gov In contrast, the raphe nuclei, a primary site for serotonin (5-HT) neurons, showed few 6-HT-positive neurons. nih.gov This distinct localization suggests that 6-HT may function as a neurotransmitter in specific motor control pathways. nih.gov

Brain Region6-Hydroxytryptamine (B1212565) (6-HT) ImmunoreactivityReference
Red Nuclei (Magnocellular) Particularly Intense nih.gov
Substantia Nigra Notable nih.gov
Raphe Nuclei Few Neurons Detected nih.gov

Western Blot Analysis for Protein Expression and Phosphorylation

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample of tissue homogenate or cell extract. The method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

In the context of 6-HT research, Western blotting can be used to investigate the downstream effects of 6-HT receptor activation. 6-HT shows affinity for several serotonin receptors, including the 5-HT6 receptor. wikipedia.org Research on the closely related 5-HT has shown that activation of the 5-HT6 receptor can modulate the activity of signaling proteins. nih.gov For example, Western blot analysis has been used to measure changes in the levels of activated (GTP-bound) RhoA, a small GTPase involved in regulating cell morphology, following 5-HT6 receptor stimulation. nih.gov This is achieved by using an antibody that specifically recognizes the active form of the protein. Similarly, Western blotting can employ phospho-specific antibodies to measure changes in the phosphorylation state of key signaling proteins, providing insight into the activation or deactivation of specific cellular pathways in response to 6-HT. researchgate.net

In Situ Hybridization for Transcript Mapping

In situ hybridization (ISH) is a technique that uses a labeled complementary DNA, RNA, or modified nucleic acid strand (a "probe") to localize a specific DNA or RNA sequence in a portion or section of tissue. nih.gov This method is invaluable for determining the precise cellular location of messenger RNA (mRNA) transcripts, thereby revealing which cells are expressing a particular gene.

For 6-HT research, ISH can be used to map the expression of the receptors to which 6-HT binds, such as the 5-HT6 receptor. By applying a labeled probe complementary to the 5-HT6 receptor mRNA, researchers can identify the specific neuronal populations that are capable of responding to 6-HT. This technique provides crucial anatomical context for the potential actions of 6-HT in the brain. Advanced, high-sensitivity versions of ISH can even allow for the detection of low-expression genes and the visualization of single transcript molecules. nih.gov Combining ISH for a receptor transcript with immunohistochemistry for a protein marker can further define the phenotype of the cells that express the receptor of interest. nih.gov

Advanced Imaging and Biophysical Techniques

Beyond traditional molecular assays, advanced imaging and biophysical techniques offer dynamic and high-resolution insights into the function and interaction of molecules like 6-HT. Biophysical techniques provide information about the structure, dynamics, and interaction modes of biological molecules. biophysics.org

Advanced imaging modalities, such as live-cell imaging, allow for the real-time visualization of cellular processes. For instance, live-cell imaging in hippocampal neurons has been used to observe morphological changes, such as an increase in the density and size of dendritic protrusions, following the activation of 5-HT6 receptors. nih.gov This type of analysis provides direct visual evidence of the structural plasticity induced by receptor signaling pathways that can be activated by 6-HT.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to observe metabolic processes and map the distribution of receptors in the living brain. acs.org While a specific PET radioligand for 6-HT itself has not been developed, ligands for its target receptors could be used to study receptor density and occupancy by 6-HT in vivo. This approach provides a translational bridge between preclinical research and potential human studies. acs.org

Biophysical methods such as spectroscopy can provide a wealth of information about molecular structure and dynamics. biophysics.org Computational techniques like molecular dynamics (MD) simulations can model the behavior of 6-HT and its interaction with receptor binding pockets at an atomic level, helping to explain the basis for its binding affinity and functional activity. longdom.org

Live-Cell Imaging for Morphological Changes

Live-cell imaging is a powerful technique that allows for the real-time visualization of cellular structures and processes in their native state. This method is crucial for understanding the dynamic morphological changes that occur in cells upon stimulation with neuroactive compounds like 6-Hydroxytryptamine.

Research into the effects of serotonin receptor activation, particularly the 5-HT6 receptor to which 6-Hydroxytryptamine binds, has utilized live-cell imaging to monitor cellular architecture. Studies have shown that activation of 5-HT6 receptors can induce significant morphological alterations in both cultured cell lines (like HEK293 cells) and primary neurons. nih.govelsevierpure.com One of the key findings is that receptor activation leads to an increase in cell surface area. nih.govnih.gov

In primary hippocampal neurons, live-cell imaging has revealed more specific changes. Activation of 5-HT6 receptors with a selective agonist resulted in an increased density and size of dendritic protrusions, the small spines on dendrites that are critical for synaptic communication. nih.govnih.gov These morphological effects were linked to the activation of the RhoA-GTP signaling pathway, a key regulator of the cellular cytoskeleton. nih.govsemanticscholar.org The use of a selective 5-HT6 receptor antagonist blocked these agonist-induced changes, confirming that the observed effects were receptor-mediated. nih.govsemanticscholar.org This research provides the first direct visual evidence of 5-HT6 receptor-mediated effects on the density and size of dendritic protrusions in cultured hippocampal neurons. nih.gov

Table 1: Summary of Live-Cell Imaging Findings on 5-HT6 Receptor-Mediated Morphological Changes

Cell TypeObserved Morphological ChangeMediating PathwayReference
HEK293 Cells (expressing 5-HT6R)Increased cell surface areaRhoA-GTP pathway nih.govelsevierpure.com
Cultured Hippocampal NeuronsIncreased density of dendritic protrusionsRhoA-GTP pathway nih.govnih.gov
Cultured Hippocampal NeuronsIncreased size of dendritic protrusionsRhoA-GTP pathway nih.govsemanticscholar.org

Fluorescence-Based Receptor Activity Assays

Fluorescence-based assays are a cornerstone of high-throughput screening and receptor pharmacology, offering sensitive and scalable methods to quantify receptor activation. nih.govfrontiersin.org These assays can be designed in several ways, such as by using fluorescently labeled ligands that compete for binding to the receptor or by employing reporter genes that produce a fluorescent or luminescent protein in response to receptor-mediated signaling.

These assays are used to determine the potency (EC50) and efficacy of various compounds that act on the receptor. Research using a luciferase-based 5-HT4b assay has successfully characterized a range of known agonists, demonstrating the assay's ability to identify ligands with potencies spanning from the low nanomolar to the micromolar range. acs.org

Table 2: Potency of Various Agonists at the 5-HT4b Receptor Determined by a Luciferase-Based Assay

AgonistEC50 (Potency)Reference
Tegaserod0.3 nM acs.org
RS6733311.0 nM acs.org
Prucalopride41.0 nM acs.org
Cisapride69.9 nM acs.org
Serotonin155.0 nM acs.org
Mosapride256.4 nM acs.org
Zacopride616.0 nM acs.org
Metoclopramide7.4 µM acs.org

Mass Spectrometry for Phosphorylation Site Identification

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction pathways initiated by G protein-coupled receptors (GPCRs). youtube.com Identifying which proteins and specific amino acid residues become phosphorylated following activation by a ligand like 6-Hydroxytryptamine is critical to understanding its mechanism of action. Mass spectrometry (MS) has become the definitive technique for this purpose due to its high sensitivity, specificity, and throughput. nih.govnih.gov

The typical workflow for identifying phosphorylation sites, known as phosphoproteomics, involves several key steps. youtube.comnih.gov First, a protein or a whole-cell lysate is digested into smaller peptides using an enzyme like trypsin. appliedbiomics.com Because phosphorylated peptides are often present in low abundance, an enrichment step is crucial. appliedbiomics.com This is commonly achieved using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, which selectively bind to the phosphate (B84403) groups on the peptides. nih.gov

The enriched phosphopeptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). nih.govresearchgate.net The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the resulting fragments. The addition of a phosphate group (on a serine, threonine, or tyrosine residue) results in a predictable mass increase of +80 Daltons. nih.gov By analyzing the fragmentation pattern, researchers can pinpoint the exact amino acid that was phosphorylated. nih.govresearchgate.net This powerful approach allows for the large-scale, unbiased identification of signaling pathways affected by receptor activation. youtube.com

Table 3: General Workflow for Phosphorylation Site Identification by Mass Spectrometry

StepDescriptionCommon TechniquesReference
1. Protein DigestionProteins are enzymatically cleaved into smaller, more manageable peptides.Trypsin digestion appliedbiomics.com
2. Phosphopeptide EnrichmentPhosphorylated peptides are selectively isolated from the more abundant non-phosphorylated peptides.Immobilized Metal Affinity Chromatography (IMAC), Titanium Dioxide (TiO2) nih.gov
3. LC-MS/MS AnalysisPeptides are separated by liquid chromatography and sequentially analyzed by two mass spectrometers for identification and fragmentation.NanoLC-MS/MS nih.govappliedbiomics.com
4. Data AnalysisMS/MS spectra are analyzed to identify the peptide sequence and locate the specific site of phosphorylation (mass shift of +80 Da).Database searching algorithms researchgate.net

Future Directions and Emerging Research Avenues for 6 Hydroxytryptamine Hydrochloride

Elucidating Novel Receptor Subtype Interactions

A primary focus of future research will be to comprehensively map the interaction profile of 6-hydroxytryptamine (B1212565) with the vast array of serotonin (B10506) receptor subtypes. While it is known that 6-HT has a dramatically lower affinity for several key serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C) compared to serotonin itself, a complete picture of its binding affinities and functional activities at all known serotonin receptors is still lacking. wikipedia.org

Future studies will likely employ advanced radioligand binding assays and functional assays to:

Determine the binding affinities (Ki values) of 6-HT at a wider range of 5-HT receptor subtypes.

Characterize the functional activity of 6-HT at these receptors, determining whether it acts as an agonist, antagonist, or partial agonist.

Investigate potential allosteric modulatory effects of 6-HT on serotonin receptor function.

This research is critical for understanding the specific physiological effects that may be mediated by 6-HT and for identifying receptor subtypes that may be unique targets for this compound.

Comprehensive Mapping of Intracellular Signaling Networks

Beyond receptor binding, a crucial area of investigation is the downstream intracellular signaling cascades activated or modulated by 6-hydroxytryptamine. The activation of G protein-coupled receptors (GPCRs), such as the serotonin receptors, initiates complex intracellular signaling pathways that ultimately determine the cellular response. researchgate.net

Future research in this area will aim to:

Identify the specific G proteins (e.g., Gs, Gi/o, Gq/11) that couple to serotonin receptors upon 6-HT binding.

Elucidate the downstream effector pathways, such as the adenylyl cyclase-cAMP system, phospholipase C-IP3/DAG system, and MAPK/ERK pathways, that are influenced by 6-HT.

Investigate potential "biased agonism," where 6-HT might preferentially activate certain signaling pathways over others at a given receptor, leading to distinct functional outcomes compared to the endogenous ligand, serotonin.

Understanding these intricate signaling networks will provide a more nuanced view of 6-HT's cellular mechanisms of action. For instance, the 5-HT6 receptor is known to couple to Gs proteins, leading to cAMP production, and can also influence RhoA-GTP activity, affecting cell morphology. nih.govnih.gov

Development of Advanced Preclinical Models

To fully understand the physiological and potential pathophysiological roles of 6-hydroxytryptamine, the development and utilization of sophisticated preclinical models are essential. While initial studies have used rodent models to observe behavioral effects, more advanced models are needed to dissect the specific functions of 6-HT. wikipedia.org

Future directions in preclinical modeling include:

Genetically engineered mouse models: The creation of knockout or knock-in mice with altered 6-HT metabolism or signaling pathways would provide invaluable tools to study its endogenous functions.

Organoid and cell culture systems: Three-dimensional brain organoids and specific neuronal cell cultures can be used to study the effects of 6-HT on neuronal development, connectivity, and function in a controlled environment.

Zebrafish models: The use of zebrafish models, which have been employed in screening for compounds affecting serotonin signaling, could be adapted to investigate the effects of 6-HT on development and behavior. openpr.com

These models will be instrumental in exploring the potential involvement of 6-HT in processes such as motor control, as suggested by its localization in the red nuclei and substantia nigra of the rat midbrain. nih.gov

Integration of Omics Technologies in 6-Hydroxytryptamine Research

The application of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, promises to revolutionize our understanding of 6-hydroxytryptamine. frontiersin.orgnih.govresearchgate.net These approaches allow for a global and unbiased analysis of the molecular changes induced by 6-HT.

Future research integrating omics technologies will likely focus on:

Transcriptomics: Identifying changes in gene expression in response to 6-HT treatment in different brain regions or cell types.

Proteomics: Characterizing alterations in protein expression and post-translational modifications following 6-HT exposure.

Metabolomics: Analyzing the impact of 6-HT on the broader metabolic profile of cells and tissues.

The integration of these large-scale datasets will be crucial for constructing comprehensive models of 6-HT's biological effects and for identifying novel pathways and therapeutic targets. nih.govmdpi.com This approach can help to uncover the chemical diversity and regulatory mechanisms influenced by compounds like 6-HT. nih.gov

Understanding the Role of 6-Hydroxytryptamine in Endogenous Regulatory Pathways

A fundamental question that remains to be fully answered is the endogenous role of 6-hydroxytryptamine in physiological and pathological processes. While it has been synthesized and studied as an exogenous compound, its natural occurrence and function in the body are still under investigation.

Future research will aim to:

Quantify endogenous levels: Develop highly sensitive analytical methods to accurately measure the concentration of 6-HT in different tissues and brain regions under various physiological conditions.

Investigate its biosynthesis and metabolism: Elucidate the enzymatic pathways responsible for the synthesis and degradation of 6-HT in the body. It is known to be less susceptible to metabolism by monoamine oxidase (MAO) compared to serotonin. wikipedia.org

Explore its role in the gut-brain axis: Given the significant role of the gut microbiota in tryptophan metabolism and the production of neuroactive compounds, investigating the potential contribution of gut bacteria to 6-HT production is a promising area. mdpi.com

Clarifying the endogenous role of 6-HT will be a critical step in determining its significance as a signaling molecule in health and disease, potentially uncovering its involvement in the complex regulation of mood and behavior. nih.govnih.gov

Table of Receptor Binding Affinities (Ki, nM) for 6-Hydroxytryptamine

Receptor SubtypeKi (nM)
5-HT1A1,590 wikipedia.org
5-HT1B5,890 wikipedia.org
5-HT2A11,500 wikipedia.org
5-HT2C5,500 wikipedia.org

Q & A

Q. What are the key physicochemical properties and structural identification methods for 6-hydroxytryptamine hydrochloride?

  • Methodological Answer : this compound (6-HT·HCl) is a serotonin analog with the molecular formula C₁₀H₁₂N₂O·HCl. Key identification methods include:
  • Mass Spectrometry : Confirm molecular weight (average mass: 176.219 g/mol; monoisotopic mass: 176.094963 g/mol) .
  • Chromatography : Use HPLC with UV detection (e.g., C18 column, methanol-phosphate buffer mobile phase) for purity analysis, as validated in analogous studies on neuroactive compounds .
  • ChemSpider ID : Cross-reference with ChemSpider ID 141007 for structural verification .

Q. How to design a basic in vitro assay to study 6-HT·HCl's interaction with serotonin receptors?

  • Methodological Answer :
  • Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]-serotonin) in transfected HEK-293 cells expressing human 5-HT receptors.
  • Buffer Conditions : Maintain physiological pH (7.4) with Tris-HCl or phosphate-buffered saline (PBS) to stabilize receptor-ligand interactions.
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with positive controls like serotonin .

Advanced Research Questions

Q. What experimental models are suitable for studying 6-HT·HCl-induced neurotoxicity and its mechanisms?

  • Methodological Answer :
  • In Vivo Models : Utilize rodent models (e.g., rats) to assess long-term effects on serotonergic neurons. Inject 6-HT·HCl intracerebroventricularly (ICV) and quantify neuronal loss via immunohistochemistry (e.g., anti-5-HT antibodies) .
  • Oxidative Stress Pathways : Measure lipid peroxidation (malondialdehyde levels) and antioxidant enzyme activity (SOD, catalase) in brain homogenates. Compare with controls treated with melatonin, a known free radical scavenger .
  • Metabolic Disposition : Use radiolabeled ⁶-HT·HCl (³H or ¹⁴C) in rabbits to track tissue distribution and metabolite formation via liquid scintillation counting .

Q. How to resolve contradictions in data on 6-HT·HCl's dose-dependent effects on neurotransmitter synthesis?

  • Methodological Answer :
  • Factorial Design : Apply a 2x2 factorial experiment to test interactions between dose (low vs. high) and time of exposure (acute vs. chronic). Use ANOVA with post-hoc Tukey tests .
  • Standardized Protocols : Ensure consistency in animal strain, diet, and environmental conditions to minimize variability. For example, methamphetamine-induced 6-HT depletion studies in rats showed strain-specific differences in neurotoxicity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., neurochemical assays, behavioral tests) using random-effects models to assess heterogeneity .

Q. What advanced analytical techniques are recommended for quantifying 6-HT·HCl in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI+) for high sensitivity. Optimize collision energy for fragment ions (e.g., m/z 176 → 134) .
  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate 6-HT·HCl from plasma or cerebrospinal fluid.
  • Validation : Follow ICH guidelines for linearity (1–100 ng/mL), accuracy (≥95% recovery), and precision (RSD < 10%) .

Methodological Best Practices

Q. How to ensure reproducibility in studies involving 6-HT·HCl?

  • Recommendations :
  • Batch Testing : Validate chemical stability via accelerated degradation studies (40°C/75% RH for 6 months) and quantify impurities using HPLC-DAD .
  • Blinding : Implement double-blinding in behavioral assays to reduce observer bias.
  • Open Data : Share raw chromatograms, statistical scripts, and animal protocols in repositories like Zenodo or Figshare .

Q. What safety protocols are critical when handling 6-HT·HCl in laboratory settings?

  • Safety Measures :
  • Ventilation : Use fume hoods for weighing and dissolving 6-HT·HCl to prevent inhalation of fine particles .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Decontaminate spills with 70% ethanol followed by sodium bicarbonate neutralization .
  • Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste .

Data Presentation Guidelines

  • Tables/Graphs : Use line graphs for dose-response curves and heatmaps for gene expression data. Include error bars (SEM) and significance annotations (***p < 0.001) .
  • Structural Diagrams : Depict 6-HT·HCl’s indole ring and ethylamine side chain with Chemsketch or PubChem tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.